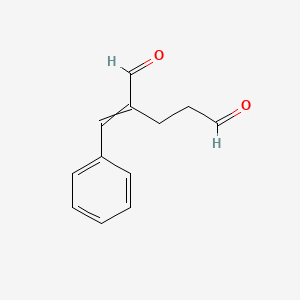

2-(Phenylmethylene)pentanedial

Description

2-(Phenylmethylene)pentanedial (CAS: 81700-63-2), also known as 2-Benzylideneglutaraldehyde, is an α,β-unsaturated dialdehyde with the molecular formula C₁₂H₁₂O₂ . Its structure consists of a glutaraldehyde backbone (pentanedial) modified by a benzylidene group (a phenyl ring conjugated to a methylene group) at the second carbon. This conjugation imparts unique electronic properties, influencing its reactivity and stability. The compound is primarily utilized in specialty chemical formulations, including anti-mist agents and cross-linking applications, though specific industrial uses remain less documented .

Properties

CAS No. |

81700-63-2 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2E)-2-benzylidenepentanedial |

InChI |

InChI=1S/C12H12O2/c13-8-4-7-12(10-14)9-11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2/b12-9+ |

InChI Key |

HAYKPICIXKOWSF-FMIVXFBMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\CCC=O)/C=O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CCC=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethylene)pentanedial typically involves the reaction of benzaldehyde with glutaraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between benzaldehyde and glutaraldehyde, resulting in the formation of 2-(Phenylmethylene)pentanedial.

Industrial Production Methods

Industrial production of 2-(Phenylmethylene)pentanedial may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethylene)pentanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of phenylmethylene pentanedioic acid.

Reduction: Formation of 2-(Phenylmethylene)pentanediol.

Substitution: Formation of substituted phenylmethylene derivatives.

Scientific Research Applications

2-(Phenylmethylene)pentanedial has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylmethylene)pentanedial involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Glutaraldehyde (1,5-Pentanedial)

Structural Features :

Key Differences :

Reactivity: Glutaraldehyde is highly reactive toward amino groups, forming stable cross-links with proteins, making it a potent biocide and fixative. 2-(Phenylmethylene)pentanedial’s conjugated benzylidene group reduces electrophilicity, likely decreasing cross-linking efficiency compared to glutaraldehyde .

Solubility :

- Glutaraldehyde is water-soluble due to its polar aldehyde groups.

- The hydrophobic phenyl group in 2-(Phenylmethylene)pentanedial may reduce aqueous solubility, favoring organic solvents .

Applications: Glutaraldehyde: Medical sterilization, leather tanning, and histology. 2-(Phenylmethylene)pentanedial: Limited to niche applications, such as anti-mist agents in consumer products .

2-(Phenylmethylene)-octanal (CAS: 101-86-0)

Structural Features :

Key Differences :

Chain Length and Functional Groups :

- Octanal’s longer carbon chain (C8 vs. C5) increases hydrophobicity and volatility.

- 2-(Phenylmethylene)pentanedial’s dialdehyde functionality enables dual reactivity, unlike octanal’s single aldehyde group .

Applications: 2-(Phenylmethylene)-octanal is used in fragrances and anti-mist formulations.

3-Methyl-2,4-pentanedione (CAS: 815-57-6) and 3-Ethyl-2,4-pentanedione

Structural Features :

Key Differences :

Functional Groups: Diketones (R-C(=O)-C(=O)-R’) exhibit chelating properties and keto-enol tautomerism, unlike the electrophilic aldehydes in 2-(Phenylmethylene)pentanedial.

Reactivity :

- Diketones are less reactive toward nucleophiles but serve as ligands in metal coordination.

- 2-(Phenylmethylene)pentanedial’s aldehydes are more prone to nucleophilic attack and oxidation .

Applications: Diketones: Used as solvents, catalysts, and intermediates in organic synthesis. 2-(Phenylmethylene)pentanedial: Limited to formulations requiring aldehyde-specific reactivity .

Heptanal, 2-(Phenylmethylene)-

Structural Features :

Key Differences :

Chain Length :

- Heptanal’s C7 chain vs. pentanedial’s C5 backbone affects physical properties like boiling point and viscosity.

Regulatory Considerations :

- Both compounds are classified as Class 9 environmentally hazardous substances (UN3082), requiring careful handling and storage .

Biological Activity

2-(Phenylmethylene)pentanedial, also known by its IUPAC name (2E)-2-benzylidenepentanedial, is an organic compound that has garnered attention for its potential biological activities. This compound features a phenylmethylene group attached to a pentanedial backbone, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of 2-(Phenylmethylene)pentanedial, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H12O2

- Molecular Weight : 188.22 g/mol

- CAS Number : 81700-63-2

| Property | Value |

|---|---|

| IUPAC Name | (2E)-2-benzylidenepentanedial |

| InChI Key | HAYKPICIXKOWSF-FMIVXFBMSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C(\CCC=O)/C=O |

The biological activity of 2-(Phenylmethylene)pentanedial is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their function. Additionally, the phenylmethylene group can engage in π-π interactions with aromatic residues in proteins, potentially influencing enzymatic activities and signaling pathways.

Antimicrobial Properties

Research indicates that 2-(Phenylmethylene)pentanedial exhibits antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The compound has also shown significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which could have implications for preventing oxidative damage in various diseases.

Cytotoxic Effects

In vitro studies have reported that 2-(Phenylmethylene)pentanedial induces cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2-(Phenylmethylene)pentanedial was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that 2-(Phenylmethylene)pentanedial exhibited a DPPH radical scavenging activity of 70% at a concentration of 100 µM, highlighting its potential role in mitigating oxidative stress-related diseases.

Comparison with Similar Compounds

To better understand the uniqueness of 2-(Phenylmethylene)pentanedial, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Benzaldehyde | Aromatic aldehyde | Limited biological activity |

| Glutaraldehyde | Dialdehyde | Antimicrobial but more toxic |

| 2-Phenylethylamine | Amino compound | Neuroactive but less versatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.